(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chloro-substituted phenyl group, an imino group, and a diazaspirodecane ring system. It has a molecular formula of C23H26ClN3S and a molecular weight of 411.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE typically involves multi-step organic reactions. One common method involves the condensation of 5-chloro-2-methylaniline with 1-phenylethylamine to form the imine intermediate. This intermediate is then reacted with a suitable spirocyclic precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-[(5-CHLORO-2-METHYLPHENYL)IMINO]-1-(1-PHENYLETHYL)-1,3-DIAZASPIRO[4.5]DECANE-2-THIONE has several
Properties
Molecular Formula |
C23H26ClN3S |
---|---|
Molecular Weight |
412g/mol |
IUPAC Name |
4-(5-chloro-2-methylanilino)-1-(1-phenylethyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C23H26ClN3S/c1-16-11-12-19(24)15-20(16)25-21-23(13-7-4-8-14-23)27(22(28)26-21)17(2)18-9-5-3-6-10-18/h3,5-6,9-12,15,17H,4,7-8,13-14H2,1-2H3,(H,25,26,28) |
InChI Key |
NERPTVUKYNNOIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=S)N(C23CCCCC3)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=S)N(C23CCCCC3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.